molecular formula C12H15IN2O2 B3067119 (1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide CAS No. 36121-48-9

(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide

Cat. No.: B3067119
CAS No.: 36121-48-9
M. Wt: 346.16 g/mol
InChI Key: APUDQRYZXNQBIF-UHFFFAOYSA-M
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Description

(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide: is a chemical compound that features a phthalimide moiety linked to a trimethylammonium group, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phthalimide Formation: The synthesis begins with the formation of phthalimide by the reaction of phthalic anhydride with ammonia or a primary amine under heating conditions.

    Quaternization: The phthalimide is then reacted with trimethylamine in the presence of a suitable solvent such as acetonitrile or ethanol. This reaction typically requires heating to facilitate the formation of the quaternary ammonium salt.

    Iodide Exchange: The final step involves the exchange of the counterion to iodide by treating the quaternary ammonium salt with an iodide source such as sodium iodide or potassium iodide in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of (1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phthalimide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to a tertiary amine.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like chloride, bromide, or acetate ions can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phthalimide moiety.

    Reduction: Tertiary amine derivatives.

    Substitution: Quaternary ammonium salts with different counterions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a phase-transfer catalyst in organic synthesis.

    Analytical Chemistry: It is used as a reagent in various analytical techniques for the detection and quantification of specific ions and molecules.

Biology:

    Bioconjugation: The compound is employed in bioconjugation reactions to link biomolecules for various biological assays and studies.

    Cell Imaging: It can be used as a fluorescent probe for imaging cellular structures.

Medicine:

    Drug Development: The compound serves as a precursor or intermediate in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

    Electronics: It finds applications in the fabrication of electronic components and devices.

Comparison with Similar Compounds

    Phthalimide: Shares the phthalimide moiety but lacks the quaternary ammonium group.

    Trimethylammonium Iodide: Contains the quaternary ammonium group but lacks the phthalimide moiety.

    N-Methylphthalimide: A derivative of phthalimide with a methyl group instead of the trimethylammonium group.

Uniqueness:

    Structural Features: The combination of the phthalimide moiety and the quaternary ammonium group in (1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide imparts unique chemical and physical properties.

    Reactivity: The presence of both functional groups allows the compound to participate in a wider range of chemical reactions compared to its similar counterparts.

    Applications: The dual functionality of the compound makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2O2.HI/c1-14(2,3)8-13-11(15)9-6-4-5-7-10(9)12(13)16;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDQRYZXNQBIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CN1C(=O)C2=CC=CC=C2C1=O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383639
Record name AC1MDT7L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36121-48-9
Record name NSC153389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1MDT7L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide
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(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide
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(1,3-Dioxoisoindol-2-yl)methyl-trimethylazanium;iodide

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